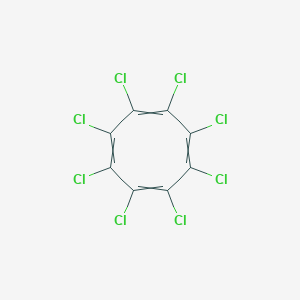
Stannane, triethyl(trifluoroacetoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. Organotin compounds have a wide range of applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of stannane, triethyl(trifluoroacetoxy)- typically involves the reaction of triethyltin chloride with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
[ \text{(C2H5)3SnCl} + \text{CF3COOH} \rightarrow \text{(C2H5)3SnOCOCF3} + \text{HCl} ]
This method is commonly used in laboratory settings for the preparation of this compound .
Analyse Chemischer Reaktionen
Stannane, triethyl(trifluoroacetoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield simpler organotin compounds.
Substitution: The trifluoroacetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines .
Wissenschaftliche Forschungsanwendungen
Stannane, triethyl(trifluoroacetoxy)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including drug development.
Wirkmechanismus
The mechanism of action of stannane, triethyl(trifluoroacetoxy)- involves its interaction with molecular targets through the tin atom. The tin atom can form bonds with various substrates, facilitating different chemical reactions. The trifluoroacetoxy group enhances the reactivity of the compound, making it a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Stannane, triethyl(trifluoroacetoxy)- can be compared with other organotin compounds such as tributyltin hydride and triphenyltin chloride. These compounds share similar properties but differ in their reactivity and applications:
Tributyltin hydride: Known for its use in radical reactions and as a reducing agent.
Triphenyltin chloride: Used as a fungicide and in the synthesis of other organotin compounds.
Stannane, triethyl(trifluoroacetoxy)- is unique due to its trifluoroacetoxy group, which imparts distinct reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
429-30-1 |
|---|---|
Molekularformel |
C8H15F3O2Sn |
Molekulargewicht |
318.91 g/mol |
IUPAC-Name |
triethylstannyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C2HF3O2.3C2H5.Sn/c3-2(4,5)1(6)7;3*1-2;/h(H,6,7);3*1H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
QAEBFRUUTMMCLW-UHFFFAOYSA-M |
Kanonische SMILES |
CC[Sn](CC)(CC)OC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2E)-[4-Bromo-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-3-piperidinylidene]-acetic Acid Ethyl Ester](/img/structure/B13423625.png)
![N-[1-hydroxy-1-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)-3-oxopropan-2-yl]acetamide](/img/structure/B13423636.png)
![2-Hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B13423649.png)




![(2S,3S,4S,5R,6S)-6-[6-chloro-1-[2-(1-methylpyrrole-2-carbonyl)phenyl]indol-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13423673.png)
![2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B13423674.png)

![1,1-Difluoro-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one](/img/structure/B13423686.png)
![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine](/img/structure/B13423693.png)
